Triazinate, scientifically known as NSC139105, is a compound that has garnered significant interest due to its potential applications in various fields, particularly in medicinal chemistry. It is classified as a dihydro-S-triazine derivative and serves as a model compound for studying inhibitors of dihydrofolate reductase, an enzyme critical in the synthesis of nucleic acids. This compound is notable for its diverse biological activities, including antifungal, anticancer, antiviral, and anti-HIV properties.
Triazinate is synthesized from triazine compounds, which are a class of heterocyclic organic compounds characterized by a six-membered ring containing three nitrogen atoms and three carbon atoms. The synthesis of Triazinate involves the creation of dihydro-S-triazines, which are known for their reactivity and versatility in organic synthesis. The compound is cataloged under various chemical databases, including PubChem, where it is identified by its unique InChI Key (HKPVIFTWECXNPY-UHFFFAOYSA-N) and molecular formula .
The synthesis of Triazinate primarily involves the following methods:
Triazinate undergoes several chemical reactions that are pivotal for its application in medicinal chemistry:
The mechanism of action for Triazinate primarily revolves around its role as an inhibitor of dihydrofolate reductase:
Triazinate possesses several notable physical and chemical properties:
Triazinate has diverse applications across several scientific domains:
The triazine ring—a nitrogen-containing heterocycle existing in three isomeric forms (1,2,3-triazine, 1,2,4-triazine, and symmetrical 1,3,5-triazine or s-triazine)—has evolved from agricultural chemicals to indispensable pharmacophores in modern drug discovery. The symmetrical triazine scaffold emerged as a cornerstone in medicinal chemistry following the serendipitous discovery of altretamine (hexamethylmelamine) in the 1950s as an alkylating antineoplastic agent. This breakthrough catalyzed systematic exploration of s-triazine derivatives, leveraging their synthetic versatility for sequential nucleophilic substitutions. The temperature-dependent reactivity of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine, TCT) enabled controlled derivatization: the first chlorine replacement occurs at 0–5°C, the second at room temperature, and the third under reflux conditions [1]. This orthogonal chemoselectivity facilitated the synthesis of combinatorial libraries with diverse pharmacophoric elements, accelerating the development of triazine-based therapeutics across antiviral, antibacterial, and anticancer domains [1] [4]. By the 21st century, FDA-approved drugs like enasidenib (IDH2 inhibitor for leukemia) and bemotrizinol (UV filter) underscored the scaffold’s translational impact [1] [4].
Table 1: Clinically Approved Triazine-Based Therapeutics
Compound | Therapeutic Category | Key Indication(s) | Year Approved |
---|---|---|---|
Altretamine | Antineoplastic | Ovarian cancer | 1990 |
Enasidenib | Antineoplastic | IDH2-mutated acute myeloid leukemia | 2017 |
Bemotrizinol | Dermatological | Broad-spectrum UV protection | 2005 |
Azaribine | Antiviral | Psoriasis | 1975 (withdrawn) |
Tirapazamine | Antineoplastic (adjuvant) | Head/neck cancers (Phase III) | Not approved |
Triazinate exemplifies a "privileged scaffold" due to its structural plasticity, ease of functionalization, and capacity to engage diverse biological targets through strategic substituent placement. The s-triazine core offers three modifiable positions, enabling convergent synthesis of hybrid molecules with tailored properties. Key attributes underpinning its utility include:
Drug design exploits these features via molecular hybridization. Triazinate-based compounds integrate bioactive moieties—such as amino acids, heterocycles, or metal-chelating groups—to amplify efficacy or overcome resistance. Examples include:
Table 2: Strategic Approaches in Triazinate-Based Drug Design
Design Strategy | Example Compound | Biological Target | Key Advantage |
---|---|---|---|
Convergent Synthesis | Enasidenib analogues | Mutant IDH2 | High selectivity over PI3Kα (1.7-fold) [4] |
Bioisosteric Replacement | CHF₂-triazine (41) | mTOR kinase | Enhanced cellular potency via H-bond donation [4] |
Scaffold Hopping | s-Triazine-tetrazole (3a) | Fungal CYP51 | 10⁸-fold higher efficacy vs fluconazole [3] |
Polypharmacology | Pyrano-triazolo-pyridine (13) | GABAA receptor | Combined anticonvulsant + antidepressant activity [8] |
Despite advancements, critical gaps persist in triazinate research:
Priority research areas include:
Table 3: High-Priority Research Directions for Triazinate Applications
Research Gap | Current Progress | Innovation Opportunity |
---|---|---|
Antifungal Resistance | s-Triazine-tetrazoles (MIC 10⁻⁸ µg/mL) [3] | Hybrids targeting β-(1,3)-glucan synthase |
Neurological Applications | GABAA-active Compound 13 [8] | Sigma-1 receptor modulators for neuroprotection |
Electrocatalytic Materials | Triazine frameworks for CO₂RR [6] | Bioinspired metallo-triazine complexes |
Antiviral Therapeutics | Thiadiazole-triazine (TCA3) docking vs SARS-CoV-2 [5] | Broad-spectrum fusion inhibitors |
The integration of computational methods—molecular docking of TCA3 with SARS-CoV-2 Mpro (binding energy: −8.2 kcal/mol) [5] or machine learning for porosity/hydrophilicity prediction—will accelerate target validation and mitigate developmental attrition [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7